z-Lys(Z)-gly-oh
Description
Significance of Peptidic Building Blocks in Academic Research
The use of pre-formed di- or tri-peptidic building blocks, rather than single amino acid residues, has become an increasingly important strategy in peptide synthesis. These building blocks can help to:
Improve coupling efficiency: In some cases, coupling a dipeptide can be more efficient than sequentially adding two individual amino acids, especially in "difficult" sequences.
Reduce the number of synthetic steps: Incorporating a dipeptide reduces the total number of deprotection and coupling cycles required to assemble the final peptide chain. nih.gov
Minimize side reactions: By pre-forming a peptide bond, the risk of certain side reactions associated with single amino acid coupling can be mitigated.
The ability to synthesize custom peptides has broad applications in drug development, biotechnology, and biochemical research, allowing for the exploration of protein structure and function. openaccessjournals.com
Overview of Z-Capped Amino Acids and Dipeptides in Chemical Synthesis
The benzyloxycarbonyl (Z) group, introduced by Bergmann and Zervas in 1932, was a groundbreaking development in peptide chemistry. wikipedia.orgmasterorganicchemistry.com It is a carbamate-type protecting group that is readily introduced and stable under a range of conditions, yet can be removed when desired. wikipedia.orgresearchgate.net The Z group is particularly valuable for protecting the α-amino group of amino acids and the side chains of residues like lysine (B10760008). ontosight.aipeptide.com
Z-capped amino acids and dipeptides are crucial intermediates in both solution-phase and solid-phase peptide synthesis (SPPS). rsc.orgwikipedia.org In SPPS, the first amino acid is attached to a solid resin, and subsequent protected amino acids are added sequentially. openaccessjournals.com The Z group's stability allows for the selective removal of other protecting groups used in the synthesis, providing an orthogonal protection strategy. pharm.or.jp For instance, the Z group is stable to the acidic conditions often used to remove the tert-butoxycarbonyl (Boc) group, another common amino-protecting group. peptide.com
The use of Z-protected lysine derivatives is essential for synthesizing peptides containing this amino acid, preventing unwanted reactions at both the α-amino and ε-amino groups. ontosight.aiontosight.ai
Research Context of Z-Lys(Z)-Gly-OH within Advanced Peptide Science
The dipeptide this compound is a specialized building block where both the α-amino and ε-amino groups of the lysine residue are protected by Z groups, and the lysine is coupled to a glycine (B1666218) residue. This particular derivative is significant in several research contexts:
Synthesis of Specific Peptide Sequences: It serves as a ready-to-use fragment for the incorporation of a Lys-Gly motif into a larger peptide chain. This is particularly useful in the synthesis of biologically active peptides where this sequence is present. For example, research into the synthesis of bicyclic peptide ionophores has utilized linear precursors containing Lys-Gly sequences. nih.gov
Fragment Condensation: In this strategy, smaller protected peptide fragments are synthesized and then coupled together to form a larger peptide. This compound is an ideal candidate for such approaches, as the Z groups provide stable protection during the synthesis and purification of the fragment.
Investigation of Protecting Group Strategies: The use of doubly Z-protected lysine in a dipeptide format allows researchers to study the effects of protecting groups on coupling reactions and the potential for side reactions. For example, studies have investigated side reactions like N-benzylation that can occur during the removal of Z groups under certain acidic conditions. osti.gov
The properties of this compound make it a valuable tool for chemists synthesizing complex peptides for a variety of research applications, from fundamental studies of protein structure to the development of novel therapeutics.
Interactive Data Table: Properties of Z-Lys(Z)-OH
| Property | Value | Reference |
| Molecular Formula | C14H20N2O4 | sigmaaldrich.com |
| Molecular Weight | 280.32 g/mol | sigmaaldrich.com |
| Appearance | Powder | sigmaaldrich.com |
| Melting Point | 259 °C (decomposes) | sigmaaldrich.com |
| Application | Peptide Synthesis | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
Structure
2D Structure
Properties
IUPAC Name |
2-[[(2S)-2,6-bis(phenylmethoxycarbonylamino)hexanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O7/c28-21(29)15-26-22(30)20(27-24(32)34-17-19-11-5-2-6-12-19)13-7-8-14-25-23(31)33-16-18-9-3-1-4-10-18/h1-6,9-12,20H,7-8,13-17H2,(H,25,31)(H,26,30)(H,27,32)(H,28,29)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHXRKMCTBMGTQ-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Z Lys Z Gly Oh and Its Derivatives
Solution-Phase Peptide Synthesis Approaches for Dipeptide Formation
Solution-phase peptide synthesis (SPPS), also known as classical peptide synthesis, offers a versatile platform for the construction of dipeptides like Z-Lys(Z)-Gly-OH. bachem.com This method involves the sequential coupling of amino acids in a homogenous reaction mixture, allowing for straightforward monitoring and purification of intermediates. bachem.com
Carboxylic Acid Activation Strategies
A fundamental step in forming the peptide bond is the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. bachem.comlibretexts.org This is necessary because direct condensation between a carboxylic acid and an amine is thermodynamically unfavorable and requires harsh conditions. ekb.eg Various activation methods have been developed to create reactive intermediates that readily undergo nucleophilic attack by the amine. bachem.comspcmc.ac.in
Common strategies for carboxylic acid activation include:
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used to activate carboxylic acids. libretexts.orgthermofisher.com They react with the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then attacked by the amino group of the second amino acid to form the peptide bond. spcmc.ac.inthermofisher.com
Active Esters: The carboxyl group can be converted into a more reactive "active ester," such as a p-nitrophenyl ester or a pentafluorophenyl ester. bachem.comspcmc.ac.in These esters are more susceptible to nucleophilic attack by the amine than simple alkyl esters. spcmc.ac.in
Mixed Anhydrides: Another approach involves the formation of a mixed anhydride (B1165640) by reacting the N-protected amino acid with a chloroformate, such as ethyl or isobutyl chloroformate. spcmc.ac.insquarespace.com This method is effective for stepwise amino acid addition. squarespace.com
Coupling Additives: To enhance coupling efficiency and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives are often used in conjunction with carbodiimides. orgsyn.org
Interactive Table: Common Carboxylic Acid Activating Reagents
| Activating Reagent | Type | Key Features |
| Dicyclohexylcarbodiimide (DCC) | Carbodiimide | Forms a highly reactive O-acylisourea intermediate. spcmc.ac.inthermofisher.com |
| Diisopropylcarbodiimide (DIC) | Carbodiimide | Similar to DCC but the urea (B33335) byproduct is more soluble. thermofisher.com |
| p-Nitrophenyl esters | Active Ester | More reactive than simple alkyl esters due to the electron-withdrawing nature of the nitrophenyl group. spcmc.ac.in |
| Ethyl Chloroformate | Anhydride Former | Reacts with the N-protected amino acid to form a mixed anhydride. spcmc.ac.in |
Condensation Reactions with Glycine (B1666218) Derivatives
The formation of the dipeptide this compound involves the condensation of an activated Z-Lys(Z)-OH derivative with a glycine derivative. Glycine, being the simplest amino acid, lacks a chiral center, which simplifies the reaction as there is no risk of racemization at its α-carbon. nih.gov The condensation reaction is a nucleophilic acyl substitution where the amino group of the glycine derivative attacks the activated carboxyl group of the protected lysine (B10760008). spcmc.ac.innih.gov The reaction is typically carried out in an inert solvent, and the progress can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). bachem.com Studies have shown that the presence of certain catalysts or assistant molecules can facilitate the peptide bond formation. nih.gov
Integration of Nα, Nε-Bis(benzyloxycarbonyl)-L-lysine (Z-Lys(Z)-OH) as a Precursor
The precursor, Z-Lys(Z)-OH, is a crucial starting material for the synthesis of the target dipeptide. vulcanchem.com In this molecule, both the α-amino group and the ε-amino group of the lysine side chain are protected by benzyloxycarbonyl (Z) groups. vulcanchem.com This dual protection is essential to prevent unwanted side reactions at these nucleophilic sites during the peptide coupling process. vulcanchem.compeptide.com The synthesis of Z-Lys(Z)-OH itself typically involves the reaction of lysine with benzyl (B1604629) chloroformate under basic conditions. vulcanchem.com This protected lysine derivative then serves as the N-terminal residue in the formation of this compound. guidechem.com
Sequential Couplings and Fragment Condensation Techniques
For the synthesis of larger peptides, two main strategies are employed: sequential coupling and fragment condensation. squarespace.comwikipedia.org In sequential coupling, amino acids are added one by one to the growing peptide chain. wikipedia.org While effective for shorter peptides, this method can lead to decreased yields with longer chains. wikipedia.org
Fragment condensation, on the other hand, involves the synthesis of smaller peptide fragments which are then coupled together. squarespace.comwikipedia.org This approach can be more efficient for producing long peptides, as the intermediate fragments can be purified, leading to a cleaner final product. squarespace.com However, the coupling of peptide fragments carries a higher risk of racemization, particularly if the C-terminal amino acid of the acylating fragment is not glycine or proline. squarespace.com
Solid-Phase Peptide Synthesis (SPPS) Implications and Adaptations
Solid-phase peptide synthesis (SPPS) has become a dominant method for peptide synthesis due to its efficiency and amenability to automation. scielo.brwikipedia.org In SPPS, the C-terminal amino acid is attached to an insoluble polymer support (resin), and the peptide chain is assembled in a stepwise manner through repeated cycles of deprotection and coupling. bachem.comwikipedia.org
Resin Selection and Loading Strategies
Key considerations for resin selection include:
Linker Type: The linker determines the chemistry used to attach the first amino acid and the conditions for cleaving the final peptide. For synthesizing peptide acids like this compound, Wang resin or 2-chlorotrityl chloride resin are commonly used. biotage.comuci.edu The 2-chlorotrityl chloride resin is particularly advantageous as it allows for cleavage of the peptide from the resin under very mild acidic conditions, which keeps the acid-labile side-chain protecting groups intact. iris-biotech.depeptide.com
Loading Capacity: The resin's loading capacity, expressed in millimoles per gram, dictates the amount of peptide that can be synthesized. iris-biotech.de For long or difficult peptide sequences, a resin with a lower loading is often preferred to minimize aggregation of the growing peptide chains. peptide.combachem.com
Swelling Properties: The resin must swell adequately in the solvents used for synthesis to ensure that the reagents can efficiently diffuse to the reactive sites. biosynth.comiris-biotech.de
The first amino acid is loaded onto the resin through a specific chemical reaction. uci.edu For example, with 2-chlorotrityl chloride resin, the protected amino acid is reacted with the resin in the presence of a base like diisopropylethylamine (DIPEA). uci.edu After the initial loading, the synthesis proceeds with the sequential deprotection of the N-terminal protecting group and coupling of the next protected amino acid. wikipedia.org
Interactive Table: Commonly Used Resins in SPPS for Peptide Acids
| Resin | Linker Type | Cleavage Conditions | Key Advantages |
| Wang Resin | p-Alkoxybenzyl alcohol | Concentrated TFA biotage.com | Commonly used for peptide acids. biotage.com |
| 2-Chlorotrityl Chloride Resin | 2-Chlorotrityl | Mildly acidic (e.g., 1-3% TFA) scielo.brbiotage.com | Minimizes racemization during loading; allows for synthesis of fully protected peptide fragments. scielo.brbiotage.com |
| Merrifield Resin | Chloromethyl | Strong acids (e.g., HF) iris-biotech.de | One of the original resins used in SPPS. iris-biotech.de |
Coupling Reagent Systems in Fmoc-Based SPPS
Solid-Phase Peptide Synthesis (SPPS) employing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amine is a cornerstone of modern peptide synthesis. bachem.comnih.gov The efficiency of coupling reactions in Fmoc-based SPPS is highly dependent on the choice of coupling reagents. These reagents activate the carboxylic acid of the incoming amino acid, facilitating nucleophilic attack by the free amine of the resin-bound peptide.
Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. bachem.com
Carbodiimides , such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), are classic coupling reagents. peptide.com Their use often requires the addition of additives like 1-hydroxybenzotriazole (HOBt) or its aza-derivative (HOAt) to suppress racemization and improve efficiency. bachem.compeptide.com While effective, DCC can form an insoluble dicyclohexylurea byproduct, making it less suitable for SPPS, where DIC is preferred due to the solubility of its urea byproduct. peptide.com
Phosphonium reagents , like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), and aminium/uronium reagents , such as HBTU, TBTU, and HATU, have become popular due to their high coupling rates and the formation of soluble byproducts. bachem.comchempep.com These reagents typically require the presence of a non-nucleophilic base, with N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) being the most common choices. bachem.com
The selection of a specific coupling reagent system is critical and depends on factors such as the steric hindrance of the amino acids being coupled and the desired reaction speed. chempep.comgyrosproteintechnologies.com For instance, more potent reagents like HATU are often employed for difficult couplings, including those involving sterically hindered or N-methylated amino acids. peptide.comchempep.com
| Reagent Class | Examples | Key Characteristics | Additives/Co-reagents |
|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Classic reagents; DIC is preferred for SPPS due to soluble byproduct. peptide.com | HOBt, HOAt to minimize racemization. bachem.compeptide.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High coupling efficiency, especially for sterically hindered couplings. bachem.compeptide.com | Requires a non-nucleophilic base (e.g., DIPEA, NMM). bachem.com |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | Very popular in Fmoc-SPPS; high reactivity and few side reactions. bachem.comcreative-peptides.com | Requires a non-nucleophilic base (e.g., DIPEA, NMM). bachem.com |
Incorporation of Z-Lys(Z)-OH and Glycine Residues
The incorporation of Z-Lys(Z)-OH into a peptide chain is not typical in standard Fmoc-based SPPS. The Z group is generally used in solution-phase synthesis or in Boc-based SPPS strategies. peptide.comsigmaaldrich.com The benzyloxycarbonyl (Z) group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the mild acidic conditions used for cleavage from some resins. chempep.comsigmaaldrich.com Its removal typically requires stronger conditions like strong acids (e.g., HBr/AcOH) or catalytic hydrogenation, which are often incompatible with the protecting groups used in standard Fmoc/tBu strategies. sigmaaldrich.comfiveable.me
However, a derivative like Fmoc-Lys(Z)-OH can be used in Fmoc SPPS. sigmaaldrich.com In this case, the Fmoc group at the α-amine is removed in each cycle, while the Z group on the side chain remains intact until final cleavage with strong acids like trifluoromethanesulfonic acid (TFMSA) or by hydrogenation. sigmaaldrich.comosti.gov
Glycine, being the simplest amino acid with no side chain, is generally straightforward to incorporate. nih.gov Its lack of a β-carbon eliminates the risk of racemization during activation. The linear precursor to the cyclic peptide cyclo(1,5-ε-succinoyl) (Lys-Gly-Gly-Gly)2 was synthesized using both H-Gly-Gly-Lys(Fmoc)-Gly-Gly-Gly-Lys(Fmoc)-Gly-OH and H-Gly-Gly-Lys(Z)-Gly-Gly-Gly-Lys(Z)-Gly-OH, highlighting the use of both Fmoc and Z protecting group strategies for lysine in conjunction with glycine. nih.gov
Optimization of Coupling Efficiency and Minimization of Side Reactions
Achieving high purity and yield in SPPS necessitates optimizing coupling efficiency while minimizing side reactions. gyrosproteintechnologies.comamericanpeptidesociety.org Several factors and strategies are crucial in this optimization process:
Choice of Reagents and Conditions : Using highly reactive coupling reagents like HATU or HCTU can significantly improve coupling efficiency, especially for difficult sequences. creative-peptides.com Optimizing the reaction temperature can also be beneficial; while higher temperatures can speed up synthesis, they may also increase side reactions. gyrosproteintechnologies.comcreative-peptides.com
Preventing Aggregation : During the synthesis of long or hydrophobic peptides, inter-chain aggregation can hinder coupling and deprotection steps. americanpeptidesociety.org This can be mitigated by using specialized resins, such as those incorporating polyethylene (B3416737) glycol (PEG), or by using chaotropic salts or solvents like DMSO to disrupt hydrogen bonding. gyrosproteintechnologies.comcreative-peptides.com
Minimizing Racemization : Racemization, the loss of stereochemical integrity at the α-carbon, is a major side reaction, particularly for amino acids like cysteine and histidine. bachem.comamericanpeptidesociety.org It can be minimized by using additives like HOBt or HOAt, choosing weaker bases like collidine instead of DIPEA in high-risk cases, and keeping reaction times as short as possible. bachem.comcreative-peptides.com
Capping : To prevent the formation of deletion sequences, a capping step can be introduced after coupling. gyrosproteintechnologies.com This involves acetylating any unreacted free amines, thereby terminating their further elongation. gyrosproteintechnologies.com
Monitoring : Real-time monitoring of both deprotection (e.g., by UV detection of the Fmoc cleavage product) and coupling reactions allows for adjustments to reaction times and conditions to ensure each step goes to completion. bachem.comiris-biotech.de
| Challenge | Mitigation Strategy | Examples/Details |
|---|---|---|
| Poor Coupling Efficiency | Use of potent coupling reagents; double coupling; increased temperature. creative-peptides.comamericanpeptidesociety.org | HATU, HCTU for difficult couplings. creative-peptides.com Microwave-assisted synthesis can reduce reaction times. creative-peptides.com |
| Peptide Aggregation | Use of specialized resins; chaotropic solvents/salts. gyrosproteintechnologies.comcreative-peptides.com | PEG-based resins; DMSO/DMF mixed solvents. gyrosproteintechnologies.comcreative-peptides.com |
| Racemization | Addition of HOBt/HOAt; use of weaker bases; shorter reaction times. bachem.comcreative-peptides.comamericanpeptidesociety.org | Replacing DIPEA with collidine for sensitive amino acids. bachem.com |
| Deletion Sequences | Capping of unreacted amines. gyrosproteintechnologies.com | Acetylation with acetic anhydride. gyrosproteintechnologies.com |
| Incomplete Deprotection | Monitoring Fmoc release; using optimized deprotection reagents. creative-peptides.comiris-biotech.de | UV monitoring; addition of DBU to piperidine/DMF solution. creative-peptides.comiris-biotech.de |
Enzymatic and Chemoenzymatic Synthesis Routes
Enzymatic methods offer an alternative to purely chemical synthesis, leveraging the high stereospecificity and regioselectivity of enzymes, which can reduce the need for extensive protecting group strategies and minimize side reactions like racemization. acs.org
Exploration of Protease-Catalyzed Bond Formation
Proteases, enzymes that naturally hydrolyze peptide bonds, can be used to catalyze the reverse reaction—peptide bond formation—under specific conditions. researchgate.netmdpi.com This process can be controlled either thermodynamically (equilibrium-controlled) or kinetically.
Equilibrium-controlled synthesis shifts the reaction equilibrium towards synthesis, often by using low-water organic solvents or by precipitating the product. researchgate.net
Kinetically-controlled synthesis is more common and utilizes serine or cysteine proteases. mdpi.com In this approach, an activated acyl donor (e.g., an ester or amide) reacts with the enzyme to form a covalent acyl-enzyme intermediate. This intermediate then reacts with the amino group of a nucleophile to form the new peptide bond. tandfonline.comtandfonline.com
Several proteases, including alcalase, trypsin, and α-chymotrypsin, have been successfully used to synthesize dipeptides and larger peptide fragments. acs.orgtandfonline.com For example, the dipeptide precursor Z-Asp-Val-NH2 was synthesized using the protease alcalase in an organic solvent system. tandfonline.comtandfonline.com
Substrate Specificity and Reaction Kinetics in Biocatalysis
The success of protease-catalyzed synthesis hinges on the enzyme's substrate specificity. nih.gov Each protease has distinct preferences for the amino acid residues at and around the cleavage/ligation site (denoted P1, P2, P3, etc. for the acyl donor and P1', P2', etc. for the nucleophile). nih.gov
Trypsin , for instance, exhibits a strong preference for basic residues like lysine or arginine at the P1 position. acs.orgpnas.org
α-Chymotrypsin prefers large hydrophobic or aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) at the P1 position. acs.org
Papain , a cysteine protease, has broader specificity but often favors hydrophobic residues at the P2 position and arginine or lysine at P1. renyi.hu
The reaction kinetics are influenced by several factors, including pH, temperature, solvent composition, and the nature of the acyl donor and nucleophile. tandfonline.comtandfonline.com In the synthesis of Z-Asp-Val-NH2, for example, the yield was optimized by screening various organic solvents, water content, pH, and temperature, with the highest yield achieved in an acetonitrile (B52724)/buffer system at pH 10.0 and 35°C. tandfonline.comnih.gov The reaction time is also a critical parameter in kinetically controlled synthesis to maximize product formation before subsequent hydrolysis of the newly formed peptide bond can occur. tandfonline.com
| Protease | Typical P1 Specificity | Notes |
|---|---|---|
| Trypsin | Basic (Lys, Arg) acs.orgpnas.org | Widely used due to its high specificity. acs.org |
| α-Chymotrypsin | Aromatic/Large Hydrophobic (Phe, Tyr, Trp) acs.org | Effective for incorporating aromatic amino acids. acs.org |
| Papain | Broad, but prefers Arg, Lys at P1 and hydrophobic residues at P2. renyi.hu | A cysteine protease with broad utility. mdpi.comrenyi.hu |
| Alcalase | Broad specificity. tandfonline.com | An industrial protease used for synthesizing various dipeptides. tandfonline.comtandfonline.com |
Alternative Chemical Transformations and Derivatization
Beyond its direct use in peptide synthesis, the this compound scaffold can be subjected to various chemical transformations and derivatizations. The protecting groups themselves offer handles for modification or selective removal. The Z group, for example, is removable via catalytic hydrogenation, a process orthogonal to many acid-labile (e.g., Boc, tBu) and base-labile (Fmoc) protecting groups. fiveable.meissuu.com
Derivatization can occur at several positions:
The C-terminus : The carboxylic acid of glycine can be converted to various esters (e.g., methyl, ethyl, benzyl) or amides. issuu.com It can also be reduced to an alcohol, forming the corresponding peptide alcohol, Z-Lys(Z)-Gly-ol. The reduction of N-protected dipeptides like Boc-Val-Gly-OH to the corresponding alcohol has been achieved in high yield using sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®). researchgate.net
The Lysine Side Chain : After selective removal of the side-chain Z group, the ε-amino group becomes available for a wide range of modifications. These include acylation, alkylation, or conjugation to other molecules such as fluorophores, biotin, or lipids. issuu.com
The N-terminus : Following removal of the α-Z group, the N-terminal amine can be modified.
One notable derivatization strategy involves the use of N-hydroxysuccinimide (NHS) esters. researchgate.net While commonly used for peptide coupling, NHS esters can also be employed to create activated derivatives for subsequent reactions, such as labeling amino compounds. researchgate.net Other specialized lysine derivatives, such as those containing azido (B1232118) groups (e.g., Fmoc-L-Lys(N3-Gly)-OH), can be incorporated into peptides to allow for "click chemistry" applications. iris-biotech.de Additionally, photolabile protecting groups like nitrodibenzofuran (NDBF) can be used on the lysine side chain, enabling selective deprotection with light for spatiotemporal control in biological systems. iris-biotech.de
Reduction of Carboxyl Groups to Amino Alcohols
The reduction of the C-terminal carboxylic acid of a protected peptide to a primary alcohol yields a peptide alcohol. These compounds are valuable intermediates in the synthesis of peptide mimetics and other modified peptides. A notable method for the direct reduction of N-protected amino acids and peptides utilizes Sodium bis(2-methoxyethoxy)aluminum hydride, commercially known as Red-Al®.
This reagent has been successfully employed for the reduction of Z-Lys(Z)-OH to its corresponding amino alcohol, Z-Lys(Z)-ol. Research has demonstrated that this method is effective for various N-protected amino acids and peptides, providing the desired alcohol in high yields without the need for prior derivatization of the carboxylic acid. researchgate.net The reaction proceeds under conditions that are compatible with the benzyloxycarbonyl (Z) protecting groups.
In a specific study, the reduction of Z-Lys(Z)-OH using Red-Al® resulted in the formation of Z-Lys(Z)-ol in an 87% yield. researchgate.net The resulting product was characterized as an amorphous solid. researchgate.net This direct reduction approach offers a significant advantage by simplifying the synthetic pathway to peptide alcohols.
Table 1: Reduction of N-Protected Amino Acids and Peptides to Amino Alcohols
| Starting Material | Product | Reducing Agent | Yield (%) | Physical State of Product | Reference |
|---|---|---|---|---|---|
| Z-Lys(Z)-OH | Z-Lys(Z)-ol | Red-Al® | 87 | Amorphous | researchgate.net |
| Boc-Lys(Z)-OH | Boc-Lys(Z)-ol | Red-Al® | 75 | - | researchgate.net |
| Z-Phe-OH | Z-Phe-ol | Red-Al® | 92 | - | researchgate.net |
| Boc-Val-Gly-OH | Boc-Val-Gly-ol | Red-Al® | 93 | - | researchgate.net |
Formation of Active Esters (e.g., N-Hydroxysuccinimide Esters)
To facilitate the formation of a new peptide bond, the carboxyl group of a protected peptide is often activated. One of the most common methods of activation is the conversion to an active ester, such as an N-hydroxysuccinimide (NHS) ester. These esters are sufficiently reactive to acylate the amino group of another amino acid or peptide, forming a new peptide linkage under mild conditions.
The N-hydroxysuccinimide ester of Nα,Nε-dibenzyloxycarbonyl-L-lysine, known as Z-Lys(Z)-OSu, is a commercially available reagent used in solution-phase peptide synthesis. sigmaaldrich.commedchemexpress.com Its availability indicates its utility as a building block for introducing a Z-protected lysine residue into a peptide chain.
The general synthesis of NHS esters involves the reaction of the N-protected amino acid or peptide with N-hydroxysuccinimide in the presence of a coupling agent, most commonly dicyclohexylcarbodiimide (DCC). google.comresearchgate.net This method has been widely applied to a variety of Z-protected amino acids. For instance, Z-Gly-OH can be converted to its NHS ester, Z-Gly-OSu. medchemexpress.com Similarly, the synthesis of conjugates of glycyrrhizic acid has utilized the N-hydroxysuccinimide-DCC method to activate Nε-carbobenzyloxy-L-lysine (Lys(Z)-OH). researchgate.net
While a specific protocol for the direct synthesis of Z-Lys(Z)-Gly-OSu from this compound is not detailed in the provided search results, the general principle of using DCC and NHS is the standard and expected method. The reaction would involve dissolving this compound and N-hydroxysuccinimide in a suitable solvent like dioxane or DMF, followed by the addition of DCC. thieme-connect.de The dicyclohexylurea byproduct is then removed by filtration to yield the desired active ester.
Table 2: Properties of Z-Lys(Z)-OSu
| Property | Value | Reference |
|---|---|---|
| CAS Number | 21160-83-8 | sigmaaldrich.com |
| Molecular Formula | C₂₆H₂₉N₃O₈ | sigmaaldrich.com |
| Molecular Weight | 511.52 g/mol | sigmaaldrich.com |
| Form | Powder | sigmaaldrich.com |
| Application | Peptide Synthesis | sigmaaldrich.com |
| Storage Temperature | -20°C | sigmaaldrich.com |
Optimized Protocols for Derivatives
The development of optimized synthetic protocols is essential for producing peptide derivatives efficiently and with high purity. These protocols often focus on improving yields, simplifying purification, and ensuring the retention of stereochemical integrity.
One area of derivative synthesis is the creation of cyclic structures. An optimized, universal protocol has been developed for the synthesis of morpholine-2,5-diones from natural hydrophobic amino acids, including those with protecting groups such as Lys(Z). acs.org Morpholine-2,5-diones are cyclic depsipeptides that can be used as monomers for the production of biodegradable polymers with potential biomedical applications. acs.org This protocol represents a streamlined method for creating specific cyclic derivatives from protected amino acids like Z-Lys(Z)-OH.
In the context of linear peptide derivatives, solid-phase peptide synthesis (SPPS) is a cornerstone methodology. Optimized SPPS protocols are crucial for the assembly of longer peptide chains. For example, in the synthesis of PSMA-targeted derivatives, Fmoc-Lys(Z)-OH was considered for incorporation into the peptide sequence. royalsocietypublishing.org Although an alternative protecting group strategy was ultimately chosen for reasons of deprotection efficiency, the consideration of Z-protected lysine highlights its utility in established SPPS protocols for creating complex peptide derivatives. royalsocietypublishing.org These protocols typically involve cycles of deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid until the desired sequence is assembled. peptide.com
The synthesis of peptide fragments for convergent synthesis strategies also relies on optimized protocols. For instance, the synthesis of a protected nonapeptide corresponding to a sequence of motilin was achieved through a stepwise active ester method. thieme-connect.de This involved the sequential coupling of activated Z-protected amino acids, including a Z(OMe)-Lys(Z)-OH derivative, to a growing peptide chain. thieme-connect.de
Advanced Analytical Characterization in Peptide Research
High-Resolution Spectroscopic Techniques for Structural Elucidation
The unambiguous determination of the structure and conformation of Z-Lys(Z)-Gly-OH relies on a combination of advanced spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet (UV) spectroscopy provide detailed insights into the molecular framework, functional groups, and spatial arrangement of the atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure of molecules in solution. For a peptide derivative like this compound, NMR is used to confirm the covalent structure, assess purity, and investigate conformational preferences.
The first step in NMR analysis is the assignment of all proton (¹H) and carbon (¹³C) signals to specific atoms within the molecule. utoronto.cascispace.com This is achieved through a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
For this compound, the ¹H NMR spectrum would exhibit distinct signals for the protons of the lysine (B10760008) and glycine (B1666218) backbones, the lysine side chain, and the two benzyloxycarbonyl protecting groups. The aromatic protons of the Z groups typically appear in the downfield region (around 7.3 ppm), while the benzylic CH₂ protons show characteristic signals around 5.1 ppm. The α-protons of the lysine and glycine residues, as well as the methylene (B1212753) protons of the lysine side chain, would resonate at specific chemical shifts that are sensitive to their local electronic environment. nih.gov
¹³C NMR spectroscopy offers a wider spectral dispersion, reducing signal overlap and providing information on all carbon atoms. nih.gov Key resonances would include those for the carbonyl carbons of the peptide bond and the carbamate (B1207046) groups, the aromatic carbons of the Z groups, and the aliphatic carbons of the lysine side chain and the glycine backbone.
A representative, though not empirically determined, table of expected chemical shifts for this compound in a suitable deuterated solvent like DMSO-d₆ is presented below. Actual values can vary based on experimental conditions.
| Atom Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Lys α-CH | ~4.0 - 4.2 | ~55 |
| Lys β-CH₂ | ~1.6 - 1.8 | ~30 |
| Lys γ-CH₂ | ~1.3 - 1.5 | ~23 |
| Lys δ-CH₂ | ~1.3 - 1.5 | ~29 |
| Lys ε-CH₂ | ~2.9 - 3.1 | ~40 |
| Gly α-CH₂ | ~3.7 - 3.9 | ~42 |
| Lys α-NH | ~8.0 - 8.3 | N/A |
| Lys ε-NH | ~7.2 - 7.5 | N/A |
| Gly NH | ~8.2 - 8.5 | N/A |
| Z-group C₆H₅ | ~7.3 | ~127-137 |
| Z-group CH₂ | ~5.0 - 5.1 | ~65-66 |
| Lys COOH | ~12.0 (broad) | ~173 |
| Gly CO | ~169 | ~169 |
| Z-group CO (α-amino) | N/A | ~156 |
| Z-group CO (ε-amino) | N/A | ~156 |
Note: This table is illustrative and based on typical chemical shifts for similar protected amino acids and peptides. Specific experimental data for this compound is not widely available in published literature.
The amide protons (NH) are particularly informative for studying hydrogen bonding. pnas.org In peptide structures, intramolecular hydrogen bonds can stabilize specific conformations, such as β-turns or folded structures. The involvement of an amide proton in a hydrogen bond typically shields it from the solvent, resulting in a slower rate of exchange with deuterium (B1214612) when D₂O is added to the solvent. Furthermore, the temperature coefficient (dδ/dT) of the amide proton chemical shift can be a diagnostic tool; a small temperature coefficient (less than ~3 ppb/K) suggests that the proton is involved in a stable hydrogen bond, making it less sensitive to temperature changes. pnas.org For this compound, the temperature dependence of the Lys α-NH, Lys ε-NH, and Gly NH proton signals could reveal the presence and stability of any intramolecular hydrogen bonds.
The conformation of the peptide backbone and side chains can be inferred from chemical shift data and scalar coupling constants (J-couplings). pnas.org The chemical shifts of α-protons and α-carbons are sensitive to the secondary structure of the peptide. nih.gov Deviations from random coil values can indicate a propensity for a particular conformation.
Three-bond coupling constants, such as ³J(HN,Hα) between the amide proton and the α-proton, are related to the backbone dihedral angle φ through the Karplus equation. Measuring these coupling constants can provide quantitative constraints on the conformational space accessible to the peptide backbone. u-tokyo.ac.jp Analysis of these parameters for this compound would allow for a detailed description of its preferred solution-state conformation.
Infrared (IR) and Ultraviolet (UV) Spectroscopy
IR and UV spectroscopy provide complementary information to NMR by probing the vibrational modes of functional groups and electronic transitions, respectively.
IR spectroscopy is highly sensitive to the vibrational modes of the peptide backbone, particularly the amide bands. nih.govuchicago.edu The most prominent of these are the Amide I and Amide II bands.
Amide I: This band, appearing between 1600 and 1700 cm⁻¹, is primarily due to the C=O stretching vibration of the peptide carbonyl group. uchicago.edu Its frequency is sensitive to hydrogen bonding and the secondary structure of the peptide.
Amide II: This band, found between 1500 and 1600 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations. nih.gov
For this compound, distinct C=O stretching vibrations would also be expected from the two benzyloxycarbonyl groups and the carboxylic acid moiety. The positions of the Amide I and II bands can provide evidence for intramolecular hydrogen bonding. For instance, a lower frequency for the Amide I band often indicates that the carbonyl group is acting as a hydrogen bond acceptor. acs.org
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
| O-H Stretch (Carboxyl) | 2500 - 3300 (broad) | H-bonded hydroxyl group of the -COOH |
| N-H Stretch (Amide) | 3200 - 3400 | Stretching of the N-H bonds in the amide links |
| C-H Stretch (Aromatic) | 3000 - 3100 | C-H bonds of the phenyl rings |
| C-H Stretch (Aliphatic) | 2850 - 3000 | C-H bonds of the Lys and Gly residues |
| C=O Stretch (Carboxyl) | ~1700 - 1725 | Carbonyl of the terminal carboxylic acid |
| C=O Stretch (Z-group) | ~1690 - 1710 | Carbonyls of the benzyloxycarbonyl groups |
| Amide I (C=O Stretch) | ~1630 - 1680 | Carbonyl of the Lys-Gly peptide bond |
| Amide II (N-H Bend) | ~1510 - 1550 | Bending of the N-H bond in the peptide link |
Note: This table is illustrative. The exact frequencies depend on the sample state (solid or solution) and intermolecular interactions.
The presence of the benzyloxycarbonyl (Z) groups, which contain aromatic rings, allows for characterization by UV spectroscopy. The phenyl rings of the Z-groups exhibit characteristic absorbance maxima around 257-260 nm, providing a convenient method for detection and quantification, for example, during chromatographic analysis. tandfonline.comrsc.org
Resonant Two-Photon Ionization (R2PI) Spectroscopy
Resonant Two-Photon Ionization (R2PI) spectroscopy is a powerful technique for studying the structure and energetics of molecules in the gas phase. torvergata.it In this method, the molecule of interest is first excited from its ground electronic state to an excited electronic state by absorbing a photon. A second photon then ionizes the molecule from this excited state. torvergata.it The resulting ions are typically analyzed using a time-of-flight (TOF) mass spectrometer. torvergata.it
For protected peptides like this compound, the benzyloxycarbonyl (Z) group serves as a convenient chromophore for R2PI experiments. mpg.deresearchgate.net The aromatic ring in the Z-group allows for resonant absorption in the ultraviolet (UV) region. mpg.deresearchgate.net By scanning the wavelength of the excitation laser and monitoring the ion signal at the mass corresponding to the parent peptide, a conformer-specific UV spectrum can be obtained. mpg.dempg.de Different conformers present in the molecular beam will have distinct R2PI spectra, allowing for their individual characterization. mpg.dempg.de
Studies on similar protected dipeptides have demonstrated the utility of R2PI in distinguishing between different conformers. mpg.decapes.gov.braip.org For instance, in the study of Ac-Xxx-Phe-NH2 (where Xxx = Gly, Ala, Val), R2PI was used to obtain the UV spectral signatures of each conformer. mpg.de
Resonant Ion-Dip Infrared Spectroscopy (RIDIRS)
Resonant Ion-Dip Infrared Spectroscopy (RIDIRS) is a double-resonance technique that provides conformation-specific infrared spectra of molecules. researchgate.netresearchgate.net This method is often used in conjunction with R2PI. In a typical RIDIRS experiment, an IR laser is introduced prior to the R2PI laser pulses. When the IR laser is resonant with a vibrational transition of a specific conformer, it depletes the ground state population of that conformer. This depletion results in a dip in the ion signal observed in the subsequent R2PI process. By scanning the IR frequency, a vibrational spectrum of the selected conformer is recorded. mpg.de
This technique has been successfully applied to characterize the hydrogen-bonding networks in protected dipeptides by probing the NH and C=O stretching vibrations. mpg.decapes.gov.br For the neutral peptide series Z-(Gly)n-OH (n = 1, 3, 5), RIDIRS was used to record conformation-specific infrared spectra, which, when compared with theoretical calculations, allowed for the characterization of their structures in terms of intramolecular H-bonded rings. researchgate.net The ability to obtain conformer-selective IR spectra is crucial for elucidating the secondary structures, such as β-turns and γ-folds, that these molecules may adopt in the gas phase. mpg.dempg.de
Mass Spectrometry (MS) for Molecular Characterization and Reaction Monitoring
Mass spectrometry is an indispensable tool in peptide research, providing information on molecular weight, sequence, and purity.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of large biomolecules like peptides. cpcscientific.com It allows for the transfer of ions from solution into the gas phase with minimal fragmentation. cpcscientific.com For protected peptides, ESI-MS is routinely used to confirm the molecular weight of the synthesized product. royalsocietypublishing.org
In the analysis of this compound, ESI-MS can be operated in both positive and negative ion modes. In positive ion mode, protonated molecules [M+H]⁺ are typically observed. rsc.org In negative ion mode, deprotonated molecules [M-H]⁻ can be analyzed, which can provide complementary structural information. nih.gov High-resolution ESI-MS can provide precise mass measurements, allowing for the determination of the elemental composition of the peptide. nih.gov
A study on the reaction of Z-Lys-OH with glyoxylic acid utilized high-resolution ESI-QTOF-MS to identify reaction intermediates and the final product, Z-CML. rsc.org The analysis was conducted in positive ion mode, monitoring the protonated molecules and their sodium adducts over time. rsc.org
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a technique where ions selected in a first stage of mass analysis are fragmented, and the resulting fragment ions are analyzed in a second stage. libretexts.org This process, often involving collision-induced dissociation (CID), provides detailed structural information, including the amino acid sequence of the peptide. nih.govlibretexts.org
For protected peptides, MS/MS can be used to confirm the sequence and locate the protecting groups. nih.gov The fragmentation of peptides in MS/MS experiments typically occurs at the peptide bonds, leading to the formation of b- and y-type fragment ions. uab.edu The mass difference between consecutive ions in a series corresponds to the mass of an amino acid residue, allowing for sequence determination. uab.edu
In the study of the reaction between Z-Lys and glyoxylic acid, MS/MS was used to confirm the identity of reaction intermediates and the final product, Z-CML. rsc.orgresearchgate.net The fragmentation patterns of the precursor ions provided diagnostic ions that supported the proposed structures. rsc.orgresearchgate.net
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity and Reaction Progress
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) is a powerful combination for the analysis of complex mixtures, such as those encountered during peptide synthesis and purification. springernature.com HPLC separates the components of the mixture based on their physicochemical properties, and the mass spectrometer provides mass information for each eluting peak. researchgate.netnih.gov
This technique is widely used for assessing the purity of synthetic peptides and for monitoring the progress of chemical reactions. rsc.orgresearchgate.netnih.gov For this compound, a reversed-phase HPLC method would typically be employed, where the peptide is separated on a hydrophobic stationary phase (e.g., C18) using a gradient of an organic solvent like acetonitrile (B52724) in water. nih.govmdpi.com
A recent study utilized HPLC-ESI-ITMS to analyze the reaction mixture of Z-Lys and glyoxylic acid, allowing for the separation and identification of various intermediates and the final product. rsc.org The retention times of the observed peaks, combined with their mass spectral data, provided conclusive evidence for the reaction pathway. rsc.org
| Analytical Technique | Information Obtained for this compound | Key Findings/Applications |
| Resonant Two-Photon Ionization (R2PI) Spectroscopy | Conformer-specific UV spectra. | The Z-group acts as a chromophore. mpg.deresearchgate.net Allows for the distinction between different gaseous conformers. mpg.decapes.gov.braip.org |
| Resonant Ion-Dip Infrared Spectroscopy (RIDIRS) | Conformation-specific IR spectra. | Characterizes hydrogen-bonding networks and secondary structures (e.g., β-turns, γ-folds). mpg.deresearchgate.netmpg.de |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Molecular weight confirmation, elemental composition (high-resolution). | Can be run in positive ([M+H]⁺) or negative ([M-H]⁻) ion modes. rsc.orgnih.gov Used to identify products in reaction monitoring. rsc.org |
| Tandem Mass Spectrometry (MS/MS) | Amino acid sequence, location of protecting groups. | Fragmentation patterns (b- and y-ions) confirm the peptide structure. nih.govuab.edu Used to identify reaction intermediates. rsc.orgresearchgate.net |
| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Purity assessment, reaction monitoring. | Separates components of a mixture for individual mass analysis. researchgate.netnih.gov Used to track the formation of products and disappearance of reactants. rsc.org |
Chromatographic Methods for Purification and Analytical Assessment
Chromatographic techniques are fundamental for both the purification of synthetic peptides and their analytical assessment. The choice of chromatographic method depends on the properties of the peptide and the scale of the separation.
For the purification of protected peptides like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique. nih.gov The hydrophobicity of the protecting groups makes these peptides well-suited for separation on nonpolar stationary phases such as C18 or C8. nih.gov A mobile phase consisting of a mixture of water and an organic solvent, typically acetonitrile, is used to elute the peptide from the column. nih.gov The addition of an acid, such as propionic acid or trifluoroacetic acid, to the mobile phase can improve peak shape and alter selectivity. nih.gov
In some cases, particularly for very hydrophobic or poorly soluble protected peptides, normal-phase chromatography can be an effective alternative for purification. biotage.com This method utilizes a polar stationary phase (e.g., silica) and a nonpolar mobile phase. biotage.com
For analytical assessment, such as determining the purity of the final product, RP-HPLC with UV detection is standard. mdpi.com The peptide is chromatographed under optimized conditions, and the area of the main peak relative to the total area of all peaks is used to calculate the purity.
The following table summarizes chromatographic conditions that can be applied to the analysis of protected dipeptides.
| Chromatographic Method | Stationary Phase | Mobile Phase | Application |
| Reversed-Phase HPLC (RP-HPLC) | C18, CN | Water/Acetonitrile with or without propionic acid. nih.gov | Purification and analytical assessment of protected peptides. nih.gov |
| Normal-Phase Chromatography | Silica | Nonpolar organic solvents. | Purification of protected peptides with limited solubility in aqueous solutions. biotage.com |
| Ion-Pair RP-HPLC | C18 | Aqueous buffer with an ion-pairing agent (e.g., 1-heptanesulfonic acid) and acetonitrile. mdpi.com | Analytical separation of dipeptides. mdpi.com |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is an indispensable analytical technique for the assessment of purity and quantification of synthetic peptides, including the protected dipeptide this compound. This method separates molecules based on their hydrophobicity. In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. For peptide analysis, C8 and C18 columns are commonly employed, with the latter being more hydrophobic and offering greater retention for nonpolar compounds.
The separation of this compound from its precursors, such as Z-Lys(Z)-OH, and other potential side-products of the synthesis is achieved by employing a gradient elution. Typically, this involves a mobile phase system consisting of an aqueous solvent (Solvent A), often water with 0.1% trifluoroacetic acid (TFA), and an organic solvent (Solvent B), commonly acetonitrile (ACN) with 0.1% TFA. The TFA acts as an ion-pairing agent, improving peak shape and resolution. The analysis begins with a high concentration of Solvent A, and the proportion of Solvent B is gradually increased over time. Hydrophobic molecules, like the Z-protected dipeptide, interact more strongly with the nonpolar stationary phase and thus elute later, at higher concentrations of the organic solvent.
Below is a representative data table illustrating the results from an RP-HPLC analysis of a crude reaction mixture for the synthesis of this compound.
| Peak No. | Compound Identity | Retention Time (min) | Area % | Purity Assessment |
|---|---|---|---|---|
| 1 | Glycine (Unreacted) | 3.5 | 2.1 | Starting Material |
| 2 | Z-Lys(Z)-OH | 18.2 | 7.8 | Starting Material |
| 3 | This compound | 21.5 | 88.5 | Target Product |
| 4 | Unknown Impurity | 23.1 | 1.6 | By-product |
Table 1. Representative RP-HPLC analysis of a crude this compound synthesis mixture. Conditions: C18 column (4.6 x 250 mm, 5 µm), linear gradient of 10-90% Acetonitrile (with 0.1% TFA) in Water (with 0.1% TFA) over 30 minutes, flow rate 1 mL/min, detection at 254 nm.
Gel Filtration and Ion-Exchange Chromatography
While RP-HPLC is a powerful tool for purity assessment, other chromatographic techniques like gel filtration and ion-exchange are crucial for the preparative purification of peptides.
Gel Filtration Chromatography
Gel filtration, also known as size-exclusion chromatography (SEC), separates molecules based on their hydrodynamic volume or size in solution. lcms.cz This technique utilizes a porous stationary phase matrix. Larger molecules are unable to enter the pores and thus travel through the column more quickly, eluting first. Smaller molecules can penetrate the pores to varying degrees, leading to a longer path length and later elution.
In the context of this compound purification, gel filtration is effective for removing impurities that differ significantly in size from the target dipeptide. This includes high-molecular-weight species, such as polymeric by-products or aggregated material, as well as low-molecular-weight contaminants like residual salts or solvents from the synthesis. For example, a Sephadex G-series gel (e.g., G-10 or G-25) can be used for this purpose. researchgate.net
| Fraction Range | Elution Volume (mL) | Contained Species | Basis of Separation |
|---|---|---|---|
| 1-5 | 10-25 | Aggregated Material (if present) | Excluded from pores, elutes first |
| 6-10 | 26-50 | This compound | Partial inclusion in pores |
| 11-15 | 51-75 | Salts, small molecule reagents | Full inclusion in pores, elutes last |
Table 2. Illustrative elution profile for the purification of this compound using gel filtration chromatography. The elution volume is indicative and depends on the specific column and conditions used.
Ion-Exchange Chromatography
Ion-exchange chromatography (IEX) separates molecules based on their net surface charge at a given pH. lcms.cz This method is highly effective for removing charged impurities or separating species with different isoelectric points (pI). The stationary phase consists of a resin with covalently attached charged functional groups. In anion-exchange chromatography, the resin is positively charged and binds negatively charged molecules. In cation-exchange chromatography, the resin is negatively charged and binds positively charged molecules.
For this compound, the terminal carboxylic acid group of the glycine residue is the primary ionizable site, as the amino groups are protected. At a pH above its pKa (typically ~3-4), the carboxyl group will be deprotonated, conferring a net negative charge on the molecule. Therefore, anion-exchange chromatography can be employed for its purification. A weak anion-exchange resin, such as one with diethylaminoethyl (DEAE) functional groups, could be used. The sample is loaded onto the column at a specific pH where the target molecule binds. Elution is then achieved by either changing the pH to neutralize the charge on the molecule or by increasing the salt concentration of the mobile phase to displace the bound peptide through competitive binding. This technique is particularly useful for removing charged synthesis reagents or by-products. clockss.org
| Compound | Net Charge (at pH 7) | Binding to Anion-Exchanger | Elution Condition |
|---|---|---|---|
| This compound | Negative (-1) | Binds | Elutes with salt gradient or pH decrease |
| Unreacted Z-Lys(Z)-OH | Negative (-1) | Binds | Elutes under similar conditions to product |
| Neutral by-products | Neutral (0) | Does not bind | Found in flow-through |
| Positively charged impurities | Positive | Does not bind | Found in flow-through |
Table 3. Expected behavior of this compound and potential impurities during anion-exchange chromatography at a neutral pH.
Compound Names
| Abbreviation/Name | Full Chemical Name |
|---|---|
| This compound | Nα,Nε-Bis(benzyloxycarbonyl)-L-lysylglycine |
| Z-Lys(Z)-OH | Nα,Nε-Bis(benzyloxycarbonyl)-L-lysine |
| Glycine | Glycine |
| TFA | Trifluoroacetic Acid |
| ACN | Acetonitrile |
Chemical Reactivity and Functionalization of Z Lys Z Gly Oh
Stability of Protecting Groups (Z-group) under Various Conditions
The benzyloxycarbonyl (Z or Cbz) group is a cornerstone of peptide synthesis, particularly in solution-phase strategies. researchgate.netchempep.com Its stability under a range of conditions, coupled with specific methods for its removal, allows for controlled peptide chain elongation. researchgate.net The Z-group is characterized by its high stability in basic and mildly acidic environments, which makes it compatible with other protecting groups like Boc (tert-butyloxycarbonyl) under certain conditions. researchgate.netug.edu.pl
The stability of the Z-group is a key feature, making Z-protected amino acids and peptides stable to treatments that would cleave other common protecting groups. researchgate.net For instance, it is resistant to the repetitive treatments with trifluoroacetic acid (TFA) used to remove the Boc group in solid-phase peptide synthesis, although more acid-labile variants like the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group are often preferred in Boc chemistry for their enhanced stability. peptide.com However, the Z group itself is not entirely impervious to strong acids. researchgate.net Prolonged exposure or high concentrations of strong acids can lead to its cleavage. osti.gov
Catalytic hydrogenation is a primary method for Z-group removal, but the group is stable in the absence of a suitable catalyst like palladium on carbon (Pd/C). organic-chemistry.org It is also stable to the conditions used for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group, which involves treatment with a base like piperidine. wiley-vch.de This orthogonality is fundamental to modern peptide synthesis strategies. researchgate.netchempep.com
| Condition/Reagent | Stability | Comments | References |
|---|---|---|---|
| Mild to Strong Base (e.g., Piperidine, NaOH) | Stable | The Z-group is resistant to base-induced removal, making it orthogonal to the Fmoc group. | researchgate.netwiley-vch.de |
| Mild Acid (e.g., repetitive TFA for Boc removal) | Largely Stable | While generally stable, some cleavage can occur with repeated or prolonged exposure. 2-Cl-Z is often used for greater resistance. | researchgate.netpeptide.com |
| Strong Acid (e.g., HBr in Acetic Acid, HF, TFMSA) | Labile | Strong acidolysis is a common method for Z-group cleavage, typically used in the final deprotection step. | researchgate.netpeptide.comalfa-chemistry.com |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Labile | A very mild and common method for deprotection, proceeding at neutral pH. | chempep.comorganic-chemistry.orgmasterorganicchemistry.com |
| Nucleophiles (e.g., thiols) | Generally Stable | While some specific protocols exist for nucleophilic cleavage, it is not a standard method and the group is stable under typical coupling conditions. | organic-chemistry.orgmasterorganicchemistry.com |
Selective Deprotection Strategies for Further Functionalization
The primary methods for removing Z-groups are catalytic hydrogenolysis and acidolysis. researchgate.netorganic-chemistry.org
Catalytic Hydrogenation : This is one of the mildest methods for Z-group removal. masterorganicchemistry.com Treatment with hydrogen gas in the presence of a palladium catalyst (Pd/C) cleaves the benzyl-oxygen bond, releasing the free amine, toluene, and carbon dioxide. organic-chemistry.org This method is highly efficient and occurs under neutral pH, preserving acid- or base-labile functionalities elsewhere in the molecule. masterorganicchemistry.com For Z-Lys(Z)-Gly-OH, this would typically remove both Z-groups simultaneously, yielding H-Lys-Gly-OH.
Strong Acidolysis : Reagents such as hydrogen bromide (HBr) in glacial acetic acid, liquid hydrogen fluoride (B91410) (HF), or trifluoromethanesulfonic acid (TFMSA) effectively remove Z-groups. researchgate.netpeptide.com These are harsh conditions, generally reserved for the final deprotection step of a fully assembled peptide, as they can also cleave other protecting groups and the peptide from a resin support. peptide.com A study noted that removal of Z-groups from Z-derivatives of glycine (B1666218) and lysine (B10760008) using TFA or TFMSA-TFA could lead to a side reaction of N-benzylation. osti.gov
Achieving selective deprotection on this compound itself is challenging since both Z-groups are identical. Strategies for selective functionalization typically rely on introducing the lysine derivative with differentially protected amines from the start, for example, using Fmoc-Lys(Boc)-OH or Boc-Lys(Z)-OH in a synthesis. peptide.com In the context of Boc-Lys(Z)-OH, the Boc group can be removed with TFA, leaving the Z-group intact for later removal by hydrogenation. peptide.comosti.gov If one were to start with this compound and require selective functionalization, it would involve a non-selective partial deprotection followed by complex purification, which is generally not a preferred synthetic route.
Reactions at the Carboxyl Terminus (e.g., Esterification)
The free carboxyl group of the C-terminal glycine in this compound is a key site for functionalization, most commonly through esterification or amide bond formation (peptide coupling). Esterification converts the carboxylic acid into an ester, which can serve as a protecting group for the C-terminus or as an intermediate for further reactions.
Several methods exist for the esterification of N-protected amino acids and peptides. core.ac.ukthieme-connect.de
Esterification using DCC/DMAP : The use of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-(dimethylamino)pyridine (DMAP) is a well-established method for esterifying N-protected amino acids with alcohols like methanol, ethanol, or benzyl (B1604629) alcohol. core.ac.uk
Esterification via Active Esters : A novel method involves the conversion of N-protected amino acids into their N-hydroxysuccinimide (NHS) esters. These stable, activated esters can then react with an alcohol in the presence of DMAP to form the desired ester in high yield. core.ac.uk This procedure is simple and proceeds under mild conditions (room temperature in CH₂Cl₂), making it compatible with sensitive protecting groups. core.ac.uk
Direct Benzyl Esterification : Another method utilizes (p-hydroxyphenyl)benzylmethylsulfonium salts to directly convert N-acylpeptides into their benzyl esters. oup.com For instance, Z-Lys(Z)-Pro-OH was successfully converted to its benzyl ester in 91% yield using this technique. oup.com
| N-Acylpeptide Substrate | Esterification Product | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Z-Phe-Gly-OH | Z-Phe-Gly-OBzl | DCM | 83 | oup.com |
| Boc-Gly-Gly-OH | Boc-Gly-Gly-OBzl | DCM | 89 | oup.com |
| Z-Lys(Z)-Pro-OH | Z-Lys(Z)-Pro-OBzl | DCM | 91 | oup.com |
| Z-Gly-Gly-OH | Z-Gly-Gly-OMe | CH₂Cl₂ | High Yield | core.ac.uk |
| Z-Gly-Gly-OH | Z-Gly-Gly-OBzl | CH₂Cl₂ | High Yield | core.ac.uk |
These methods allow the carboxyl terminus of this compound to be converted into various esters (e.g., methyl, ethyl, benzyl), enabling its use in subsequent fragment condensation strategies in peptide synthesis.
Reactions at the Amine Termini (e.g., N-Acylation, Urea (B33335) Formation)
Reactions at the amine termini of the dipeptide require prior deprotection of the Z-groups. Once one or both amino groups are liberated, they can undergo a variety of functionalization reactions.
N-Acylation : This is a fundamental reaction in peptide synthesis, forming a new peptide bond. After deprotection to yield, for example, H-Lys(Z)-Gly-OH, the free α-amino group can be acylated by another N-protected amino acid using standard coupling reagents (e.g., TBTU, DCC). Radical acylation is another, less common, method. A study on the radical acylation of lysine derivatives showed that both α- and ε-amino groups could be acetylated, with a preference for the α-amino group. researchgate.net
Urea Formation : The formation of urea derivatives from amines is a significant transformation in medicinal chemistry. organic-chemistry.orgrsc.org Unsymmetrical ureas can be synthesized from protected amines. acs.org A common strategy involves the in-situ generation of an isocyanate intermediate from a protected amine, which then reacts with another amine to form the urea linkage. organic-chemistry.orgnih.gov For example, a Boc-protected amine can be converted to an isocyanate using reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640), which then reacts with another amine. organic-chemistry.org This approach could be adapted for the free amine of a deprotected lysine or glycine residue to synthesize urea-containing peptidomimetics. nih.gov Solid-phase synthesis methods have been developed where a resin-bound amino acid is converted to an isocyanate and then reacted with a second amino acid to form a dipeptide linked by a urea bond. nih.gov
Side Chain Reactivity of Lysine (ε-amine)
The ε-amino group of the lysine side chain is a highly reactive nucleophile. openaccesspub.org During peptide synthesis, this group must be protected to prevent it from forming unwanted branches or participating in other side reactions. peptide.comopenaccesspub.org The Z-group is a common choice for this purpose in solution-phase synthesis. peptide.com
The reactivity of the ε-amino group is influenced by its pKa value, which is typically around 10.5, making it a strong base at neutral pH. ug.edu.pl Even when protected, the choice of protecting group is critical. If a protecting group is unintentionally removed, the liberated ε-amine can cause issues. For instance, a free lysine ε-amino group can catalyze the premature removal of an N-terminal Fmoc group on the same or a different peptide chain. ug.edu.pl
Once the ε-Z group is selectively removed (typically in a strategy starting with an orthogonally protected lysine like Boc-Lys(Z)-OH), the ε-amine becomes available for a wide range of specific modifications. peptide.com This allows for the introduction of various functionalities, such as:
Biotinylation or fluorescent labeling. peptide.com
Attachment of lipid or sugar moieties. peptide.com
Formation of cyclic peptides through lactamization with a C-terminal carboxyl group.
The chemical difference in the local environment of the α- and ε-amino groups allows for some selective reactions even without protecting groups, though this is rare in synthesis. For example, near-quantitative selective ligation at the ε-amine of lysine over the ε-amine of ornithine has been observed at neutral pH, highlighting the subtle but significant reactivity differences that can be exploited. acs.org
Role in Peptide and Peptidomimetic Research
Z-Lys(Z)-Gly-OH as a Versatile Dipeptide Building Block
This compound serves as a crucial dipeptide building block in the synthesis of more complex peptide structures. The "Z" or benzyloxycarbonyl group is a well-established protecting group in solution-phase peptide synthesis. peptide.com It effectively prevents the highly reactive amino groups from participating in unwanted side reactions during the formation of peptide bonds. peptide.comguidechem.com This protection is stable under various conditions but can be selectively removed when needed, typically through catalytic hydrogenation, a process that generally does not harm the integrity of the peptide bonds or other functional groups within the molecule. thieme-connect.de
The utility of this compound lies in its pre-formed dipeptide structure. Instead of adding lysine (B10760008) and glycine (B1666218) residues one by one, researchers can incorporate this entire Lys-Gly unit in a single coupling step. This approach is particularly efficient in stepwise elongation strategies for building longer peptide chains in solution. thieme-connect.de The presence of a free carboxylic acid group on the glycine residue allows for its activation and subsequent coupling to the amino group of another amino acid or peptide fragment. pageplace.de This dipeptide is a valuable tool in both pharmaceutical and biotechnology industries for creating bioactive compounds and peptide-based drugs. guidechem.com
Incorporation into Longer Peptide Sequences
The stepwise synthesis of longer peptides frequently employs building blocks like this compound. thieme-connect.de A notable example is the synthesis of a protected nonapeptide corresponding to a sequence of porcine motilin. thieme-connect.de In this synthesis, a related building block, Z(OMe)-Lys(Z)-OH, was coupled to a dipeptide (H-Gly-Gln-OH) to form the tetrapeptide Z(OMe)-Lys(Z)-Gly-Gln-OH. thieme-connect.de This tetrapeptide was then further elongated. thieme-connect.de This demonstrates the practical application of incorporating a protected Lys-Gly unit into a growing peptide chain.
The process typically involves activating the carboxylic acid of the this compound dipeptide and then reacting it with the free N-terminal amine of a peptide chain. thieme-connect.de This method of fragment condensation is a cornerstone of solution-phase peptide synthesis, allowing for the construction of large, complex peptides that would be challenging to assemble through single amino acid additions alone. thieme-connect.decsic.es The choice of protecting groups is critical; the Z groups on the lysine moiety must remain intact during the coupling reaction and subsequent steps until their removal is desired. peptide.com Research has documented the synthesis of various protected peptide fragments, such as Boc-Lys(Z)-Gly-NH2 and Boc-Lys(z)-Gly-OH, which are then used in further elongation steps. csic.es
Design and Synthesis of Peptidomimetics Incorporating this compound Fragments
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation or better bioavailability. google.comresearchgate.net The Lys-Gly sequence is a common motif in bioactive peptides, and thus this compound is a valuable starting material for creating peptidomimetics. pg.edu.pl By incorporating this dipeptide fragment, researchers can retain the essential pharmacophoric elements of the original peptide while introducing modifications to the backbone or side chains to create novel therapeutic agents. caymanchem.combertin-bioreagent.com
The synthesis of peptidomimetics often involves non-standard chemical reactions and building blocks. google.com this compound can be chemically modified before or after its incorporation into a larger structure to introduce features that are not found in natural peptides. This allows for the creation of molecules with unique three-dimensional structures and tailored biological activities. nih.gov
Pseudopeptides: These are peptidomimetics where the classic amide bond is replaced with a different chemical linkage. While direct examples of pseudopeptide formation using this compound are not extensively detailed in the provided context, the general principle involves modifying the peptide backbone. The Lys-Gly unit can be incorporated into a sequence that contains altered bonds, such as thioamides or reduced amides, to improve stability and conformational properties. researchgate.net
Cyclization: This is a widely used strategy to constrain the conformation of a peptide, which can lead to increased receptor selectivity, binding affinity, and stability. thieme-connect.degoogle.com The Lys-Gly fragment can be part of a linear precursor that is later cyclized. The lysine side chain, once deprotected, offers a reactive amino group that can be used to form a lactam bridge with a carboxylic acid group elsewhere in the peptide (side-chain-to-side-chain or side-chain-to-tail cyclization). thieme-connect.dersc.org For example, a study on opioid peptide analogs involved synthesizing cyclic peptides of the type -Lys-R1—Rn-Glu- on a solid support, demonstrating the principle of side-chain cyclization involving lysine. researchgate.net Similarly, the synthesis of a bicyclic peptide containing glycine and lysine involved a linear precursor, H-Gly-Gly-Lys(Z)-Gly-Gly-Gly-Lys(Z)-Gly-OH, which was later cyclized. nih.gov
The incorporation of a Lys-Gly unit can significantly influence the structural properties of a peptidomimetic. Glycine, being the simplest amino acid with no side chain, provides a high degree of conformational flexibility to the peptide backbone. nih.gov In contrast, the long, flexible side chain of lysine can explore a large conformational space. When these residues are part of a cyclic structure, this inherent flexibility can be constrained, forcing the peptidomimetic into a specific, biologically active conformation. nih.gov
The presence of the Lys-Gly segment can facilitate the formation of specific secondary structures, such as β-turns or β-sheets. researchgate.netnih.gov For instance, the high glycine content in a synthetic bicyclic peptide was noted for contributing to a flexible structure, which was then stabilized into a β-folded conformation upon cyclization. nih.gov However, in other contexts, modifications can be intentionally disruptive. The substitution of a natural amino acid with an aza-amino acid, a type of peptidomimetic modification, was shown to destabilize β-hairpin formation, indicating that such changes can be used to prevent undesirable protein aggregation. researchgate.net Therefore, the inclusion of the Lys-Gly fragment, and any subsequent modifications to it, is a critical factor in determining the final three-dimensional structure and stability of the resulting peptidomimetic.
Development of Peptide Analogs with Tuned Properties
The development of peptide analogs with fine-tuned properties is a major goal in medicinal chemistry, aiming to improve the therapeutic profile of natural peptides. nih.govrsc.org Using this compound and its derivatives as building blocks allows for systematic modifications to a peptide's structure, which can in turn tune its biological activity, stability, and selectivity. researchgate.netrsc.org
For example, modifying a peptide sequence by incorporating constrained amino acids or by cyclization can dramatically alter its interaction with biological targets. nih.gov The synthesis of cyclic opioid peptide analogs, where a lysine side chain was used to form a lactam bridge, resulted in molecules with different receptor binding profiles. researchgate.net This strategy of constraining a peptide containing a Lys-Gly or similar sequence is a powerful method for tuning the pharmacological properties of the parent peptide. nih.govmdpi.com Furthermore, the introduction of non-natural amino acids or modifications to the peptide backbone can enhance resistance to proteolysis, prolonging the analog's half-life in the body. researchgate.netrsc.org The precise control over the chemical structure afforded by using well-defined building blocks like this compound is essential for the rational design of these advanced peptide analogs. core.ac.uk
Applications in Chemical Biology and Drug Discovery Research
Contribution to Combinatorial Library Synthesis for Lead Discovery
The "one-bead one-compound" (OBOC) combinatorial library method is a powerful tool for identifying novel ligands against a wide range of biological targets. nih.gov This method allows for the rapid generation and screening of thousands to millions of compounds. nih.gov Protected amino acids, including derivatives like Z-Lys(Z)-OH, are essential building blocks in constructing these diverse libraries. nih.govbiosynth.com The use of such building blocks with their varied structural and functional properties enables the creation of vast chemical diversity, which is crucial for the discovery of new lead compounds in drug development. biosynth.com
The synthesis of these libraries often involves solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain on a resin bead. nih.govkobv.de The protecting groups on the amino acids, such as the Z-group in Z-Lys(Z)-Gly-OH, are critical for preventing unwanted side reactions during the coupling steps. guidechem.com The choice of protecting groups and the sequence of amino acids directly influence the chemical space explored by the library. For instance, libraries can be constructed using a mix of Fmoc-protected and Boc-protected amino acids to introduce diversity. kobv.de
Use in Ligand Design for Receptor Binding Studies
The design of specific ligands for receptor binding studies is a cornerstone of drug discovery. Understanding how a ligand interacts with its receptor provides crucial insights for developing more potent and selective drugs. The synthesis of such ligands often requires the precise placement of specific amino acid residues.
For example, in the design of ligands for the human leukocyte antigen (HLA)-B*2705, a class I major histocompatibility complex (MHC) protein, modified peptides were synthesized to study their binding affinity. u-strasbg.fr The synthesis of these complex peptides can involve the use of protected amino acid building blocks to control the sequence and structure of the final ligand. u-strasbg.fr In another instance, the synthesis of ligands for dopamine (B1211576) receptors involved creating hybrid molecules by combining indolo[2,3-a]quinolizidine moieties with tripeptides. nih.gov This approach led to the development of novel ligands with dual activity for both D1 and D2 dopamine receptors. nih.gov
Furthermore, photocontrolled reversible binding between a protein A-derived Z domain and immunoglobulin G (IgG) has been achieved by synthesizing Z domain variants and conjugating them to a photoswitch molecule. acs.org This allows for the capture and release of proteins from surfaces under specific light conditions, a valuable tool in affinity chromatography and biosensor technologies. acs.org
Development of Designed Multiple Ligands Incorporating Lysine (B10760008)/Glycine (B1666218) Moieties
The concept of "designed multiple ligands" aims to create single molecules that can interact with multiple targets, a strategy that can offer improved therapeutic profiles. mdpi.comnih.gov This approach often involves combining pharmacophores from different selective ligands. The synthesis of these complex molecules relies on strategic chemical modifications and the use of versatile building blocks.
For instance, dipeptides such as KE, KD, and KW have been synthesized by coupling Boc-Lys(Z)-OH with other amino acid esters. nih.gov This highlights the utility of protected lysine derivatives in constructing specific dipeptide units that can be incorporated into larger, multifunctional ligands. The development of such ligands often involves creating conjugates with cleavable or non-cleavable linkers, or overlapping pharmacophores to achieve the desired polypharmacology. nih.gov
Investigation of Peptide-Transporter Interactions
Peptide transporters, such as PEPT1 and PEPT2, play a crucial role in the absorption and distribution of peptides and peptide-like drugs. solvobiotech.com Understanding how different peptides interact with these transporters is essential for designing drugs with improved oral bioavailability.
Several studies have utilized synthetic peptides to probe the substrate specificity and inhibitory characteristics of these transporters. For example, Lys[Z(NO2)]-Pro has been identified as an inhibitor of hPEPT1. nih.gov Similarly, Lys[Z(NO2)]-Val has been shown to competitively inhibit both PEPT1 and PEPT2. researchgate.net The affinity and translocation of di- and tripeptides via these transporters are influenced by structural features like charge, hydrophobicity, and side-chain flexibility. guidetopharmacology.org While many di- and tripeptides can bind to these transporters, not all are substrates, and some act as inhibitors. nih.govguidetopharmacology.org
| Compound | Transporter(s) | Interaction | Reference(s) |
| Lys[Z(NO2)]-Pro | hPEPT1 | Inhibitor | nih.gov |
| Lys[Z(NO2)]-Val | PEPT1, PEPT2 | Competitive Inhibitor | researchgate.net |
Rational Design and Structural Optimization of Bioactive Peptides (e.g., Antimicrobial Peptides)
The rational design of bioactive peptides, particularly antimicrobial peptides (AMPs), is a promising strategy to combat the rise of antibiotic-resistant bacteria. nih.govmdpi.com This approach involves modifying the structure of natural peptides to enhance their activity, stability, and selectivity. nih.gov
Influence of Amino Acid Sequence and Composition on Biological Function
The amino acid sequence and composition of a peptide are fundamental determinants of its biological activity. mdpi.comthermofisher.com For antimicrobial peptides, the presence of basic amino acids like lysine and arginine is crucial for their interaction with negatively charged bacterial membranes. nih.gov The specific arrangement of these and other amino acids, such as hydrophobic and aromatic residues, influences the peptide's structure and function. mdpi.com
For example, peptides containing alternating lysine and glycine residues have been shown to bind to Z-DNA, with the small and flexible glycine residues allowing for proper spacing of the positively charged lysines. nih.gov In contrast, bulky amino acids interfere with this binding. nih.gov Similarly, in the context of ACE inhibitory peptides, hydrophobic amino acids at the C-terminal end and a positively charged lysine or arginine contribute significantly to inhibitory potency. cambridge.org
The modification of peptide sequences, such as the replacement of arginine with lysine for cyclization purposes, has been used to create potent peptide analogues with inhibitory effects in disease models like experimental autoimmune encephalomyelitis (EAE). mdpi.com
Role of Conformation in Bioactivity Enhancement
A peptide's three-dimensional conformation is a primary determinant of its bioactivity and bioavailability. researchgate.netacs.org Constraining the peptide's structure, for instance through cyclization, can enhance its binding affinity, stability, and resistance to enzymatic degradation. mdpi.combiosynth.com
Cyclic peptides often exhibit higher target affinity due to reduced conformational flexibility, which lowers the entropic cost of binding. researchgate.net This principle has been applied to improve the binding affinity of RGD peptides to integrin receptors. researchgate.net Furthermore, the introduction of multiple cyclic structures can further constrain the peptide, leading to enhanced stability and bioactivity, which is particularly relevant for developing antimicrobial peptides and antibody mimics. biosynth.com
Future Perspectives and Emerging Research Avenues
Advancements in Green Chemistry Approaches for Z-Lys(Z)-Gly-OH Synthesis
The chemical synthesis of peptides, including the production of protected dipeptides like this compound, has traditionally relied on methods that generate significant solvent waste. rsc.org In response, the field is shifting towards more environmentally friendly "green chemistry" approaches. A key area of advancement is the use of enzymatic catalysis. For instance, solid-to-solid peptide synthesis catalyzed by enzymes like glycyl endopeptidase represents an attractive green alternative. researchgate.net This method minimizes solvent use, reduces purification steps, and operates at lower temperatures, making it a more sustainable option. researchgate.net Research into enzymatic strategies for creating peptide bonds is ongoing, with the potential to directly apply to the synthesis of this compound, thereby reducing the reliance on hazardous coupling reagents and organic solvents.
Another focus of green chemistry is the replacement of conventional solvents with more benign alternatives. rsc.org While solvents like dimethylformamide (DMF) are common in peptide synthesis, research is actively exploring substitutes that are less toxic and more sustainable. The principles of reducing solvent volume or using solvent-free reaction conditions, as demonstrated in some model peptide syntheses, are being investigated for broader applicability. rsc.orgresearchgate.net These efforts aim to make the industrial-scale production of peptide building blocks like this compound more efficient and environmentally responsible.
Exploration of Novel Derivatization Strategies for Enhanced Functionality
The this compound molecule possesses several reactive sites, including the terminal carboxylic acid and the aromatic rings of the Z-protecting groups, which can be targeted for derivatization to enhance its functionality. Novel chemical modification strategies are being explored to create derivatives with tailored properties for applications in biotechnology and medicine. guidechem.com
One major area of exploration is the use of advanced bioconjugation techniques. Methods employing N-hydroxysuccinimide (NHS) esters to activate the carboxylic acid group for subsequent reaction with amines are well-established and can be applied to this compound. nih.govgoogle.com This allows for the covalent attachment of various functional molecules, such as fluorescent labels, drug molecules, or polymers. Furthermore, the development of chemoselective methods allows for precise modification. For example, while the amino groups of the lysine (B10760008) are protected in this compound, the strategic removal of one or both 'Z' groups could open up pathways for site-selective modification using amine-reactive chemistries. nih.govmdpi.com
Researchers are also investigating derivatization to create potent and specific bioactive molecules. For example, protected amino acids like Cbz-Lys-OH (a precursor to this compound) have been used as scaffolds in the synthesis of novel peptidic inhibitors targeting enzymes like transglutaminase 2. nih.gov By incorporating the this compound motif into a larger peptide and then selectively modifying it, new therapeutic agents could be developed. The introduction of functional groups through derivatization can dramatically alter the molecule's properties, enabling its use in sophisticated applications like targeted drug delivery or as a component in diagnostic assays. nih.govresearchgate.net
Integration into Advanced Material Science Applications
The unique structural characteristics of this compound, particularly its combination of a flexible peptide backbone and rigid, aromatic protecting groups, make it an attractive component for advanced materials. Researchers are increasingly integrating such peptide-based building blocks into polymers, nanoparticles, and other complex materials for biomedical and biotechnological use.
One significant application is in the synthesis of novel polypeptide-based copolymers. Protected amino acid derivatives, including Z-protected lysine, are used in the ring-opening polymerization of N-carboxyanhydrides (NCAs) to create well-defined polymers. mdpi.comacs.org For instance, ε-(benzyloxycarbonyl)-l-lysine N-carboxyanhydride (Z-LysNCA), derived from H-Lys(Z)-OH, has been used to synthesize biodegradable poly(ester amide)s (PEAs). acs.org These materials have tunable properties and can be designed for applications in tissue engineering and drug delivery. The incorporation of the this compound unit could introduce specific mechanical or self-assembly properties into such polymers.
Furthermore, Z-protected lysine derivatives are instrumental in forming more complex architectures like hyperbranched polymers. google.com These highly branched structures offer a multitude of terminal groups for further functionalization, making them suitable for use as drug carriers or scaffolding materials. rsc.org In another example, pullulan has been grafted with poly(Z-L-lysine) to create amphiphilic copolymers that self-assemble into nanoparticles for the controlled release of hydrophobic drugs. researchgate.net The defined structure of this compound could be used to create highly ordered domains within these advanced materials, influencing their assembly, stability, and functional performance.
Computational Design of this compound Containing Peptidic Architectures
Computational modeling has become an indispensable tool for designing novel peptides and proteins with specific functions and structures. nih.govbakerlab.org While historically focused on the 20 natural amino acids, these design tools are increasingly capable of incorporating non-canonical building blocks like this compound to create sophisticated molecular architectures.
De novo peptide design programs, such as Rosetta, allow for the creation of peptide sequences intended to fold into predefined shapes or to bind to specific molecular targets. bakerlab.orgmdpi.com The this compound unit can be parameterized and included in these design simulations as a "non-natural" building block. The bulky, rigid benzyloxycarbonyl groups can be leveraged to enforce specific conformations, create defined hydrophobic patches, or participate in π-stacking interactions, thereby stabilizing complex structures like peptide macrocycles or helix bundles. bakerlab.org This allows for the design of hyperstable peptides that would be difficult to achieve with natural amino acids alone.
Computational tools are also used to screen virtual libraries of peptides for binding affinity against targets of therapeutic or diagnostic interest, such as toxins or disease-related proteins. mdpi.comresearchgate.net By including this compound in these virtual libraries, it is possible to design peptidic architectures that utilize the unique chemical features of the Z groups to enhance binding specificity and affinity. This computational-led approach accelerates the discovery of new peptide-based ligands and inhibitors, providing a powerful pathway for developing novel biomaterials and therapeutics built around the this compound motif. openaccessjournals.com
Q & A
Q. What are the optimal synthetic conditions for preparing z-Lys(Z)-gly-OH?
The synthesis typically employs solid-phase or solution-phase peptide synthesis. Key steps include:
- Protection : Use benzyloxycarbonyl (Z) groups for lysine side-chain protection to prevent undesired side reactions .
- Coupling : Activate carboxyl groups with reagents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) in anhydrous DMF.
- Deprotection : Reflux in trifluoroacetic acid (TFA) to remove Z groups, ensuring minimal residual N"-Bzl-Lys (<0.6%) via chromatographic validation .
- Purification : Employ reverse-phase HPLC with a C18 column and gradients of acetonitrile/water (0.1% TFA) to isolate the product .
Q. How can this compound be purified to >95% purity?
Effective purification strategies include:
- HPLC : Use a binary solvent system (e.g., 0.1% TFA in water and acetonitrile) with UV detection at 220 nm for peptide bonds.
- Recrystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane mixtures) to precipitate impurities.
- Column Chromatography : Silica gel with chloroform/methanol gradients (9:1 to 7:3) for intermediate purification .
Q. Which spectroscopic methods are critical for structural confirmation of this compound?
- NMR : Analyze and spectra for characteristic peaks (e.g., Z-group aromatic protons at 7.2–7.4 ppm, lysine ε-CH at 3.0–3.2 ppm).
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF (expected [M+H] for CHNO: 428.2 Da).
- IR : Verify amide bonds (N-H stretch at ~3300 cm, C=O at ~1650 cm) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for this compound?
Contradictory NMR signals may arise from:
- Solvent Effects : Compare spectra in DMSO-d vs. CDCl to identify solvent-dependent shifts.
- Dynamic Exchange : Use variable-temperature NMR to detect conformational changes (e.g., rotameric states of the Z group).
- Impurity Interference : Cross-validate with HPLC-MS to rule out co-eluting contaminants .
Q. What strategies enhance the yield of this compound in large-scale synthesis?
- Catalytic Optimization : Use HOBt/EDCI coupling reagents at 0°C to minimize racemization.
- Deprotection Efficiency : Extend TFA reflux time (up to 1 hour) while monitoring by TLC to ensure complete Z-group removal .
- Scale-Up Adjustments : Increase solvent volume 3-fold to improve mixing and reduce side reactions .
Q. How does this compound stability vary under acidic vs. basic conditions?
Design a stability study:
- Experimental Setup : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours.
- Analysis : Monitor degradation via HPLC peak area reduction and identify byproducts (e.g., free lysine or glycine via ninhydrin test).
- Statistical Validation : Apply ANOVA to compare degradation rates across pH levels, with p < 0.05 indicating significance .
Q. What statistical methods are appropriate for analyzing purity data in this compound studies?
- Descriptive Statistics : Report mean purity ± standard deviation across triplicate HPLC runs.
- Hypothesis Testing : Use a two-tailed t-test to compare purity between synthesis batches.
- Error Propagation : Calculate combined uncertainty for purity assessments using guidelines from NIST .
Methodological Considerations for Data Presentation
Q. How should researchers present spectroscopic and chromatographic data for reproducibility?
- NMR : Include integration values, multiplicity (e.g., singlet, doublet), and coupling constants in tables.
- HPLC : Provide retention times, mobile phase composition, and column specifications (e.g., Agilent Zorbax SB-C18, 5 μm, 4.6 × 250 mm).
- Standardization : Adopt IUPAC guidelines for reporting chemical shifts and SI units for concentrations .
Q. What are the best practices for documenting synthetic protocols in publications?
- Step-by-Step Detail : Specify reaction times, temperatures, and molar ratios.
- Validation Metrics : Report yields, purity percentages, and spectral data (e.g., NMR δ 7.25 ppm for Z-group).
- Supplemental Data : Archive raw chromatograms and spectra in open-access repositories (e.g., Zenodo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
